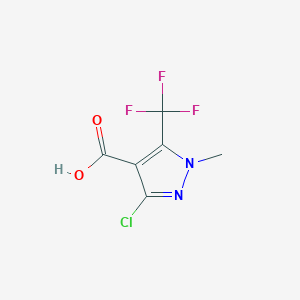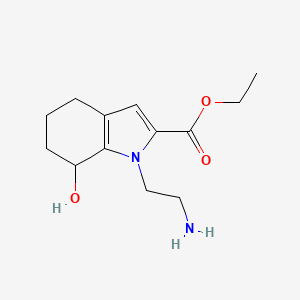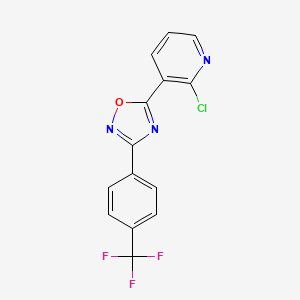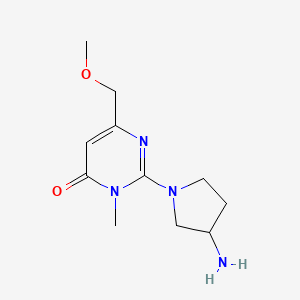
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with aminopyrrolidine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar pyrrolidine structure and are used in various chemical syntheses.
Quinoxalines: These compounds have a similar nitrogen-containing ring structure and are studied for their biological activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O2/c1-14-10(16)5-9(7-17-2)13-11(14)15-4-3-8(12)6-15/h5,8H,3-4,6-7,12H2,1-2H3 |
InChI Key |
XRXVPJKWJUHNDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCC(C2)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


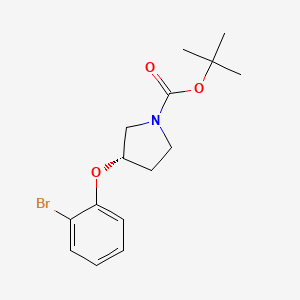


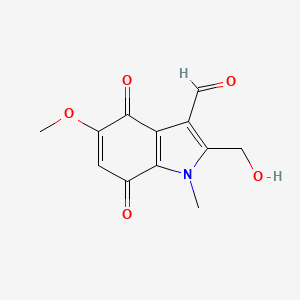
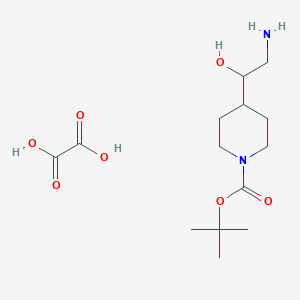

![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)


